![molecular formula C16H14N4O B11842046 10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 88959-10-8](/img/structure/B11842046.png)
10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a complex organic compound belonging to the class of fused N-heterocyclic compounds This compound features an imidazoquinazoline core, which is known for its significant biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets. This reaction is carried out in an aqueous medium at room temperature, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve the use of more robust and scalable methods, such as copper-mediated tandem C(sp2)–H amination reactions. These methods allow for the efficient synthesis of quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides, providing a straightforward approach to obtaining complex products in a single step .
化学反応の分析
Types of Reactions
10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which have significant biological activities .
科学的研究の応用
10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of luminescent materials and fluorescent probes for bioimaging
作用機序
The mechanism of action of 10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and biological activities.
Benzimidazo[1,2-c]quinazoline: Exhibits similar structural features and is used in various chemical and biological applications.
Thiazolo[2,3-b]quinazoline: Another fused N-heterocyclic compound with significant pharmacological activities.
特性
CAS番号 |
88959-10-8 |
|---|---|
分子式 |
C16H14N4O |
分子量 |
278.31 g/mol |
IUPAC名 |
10-(3-aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C16H14N4O/c17-11-4-3-5-12(10-11)20-14-7-2-1-6-13(14)15(21)19-9-8-18-16(19)20/h1-7,10H,8-9,17H2 |
InChIキー |
XYERKMTYIIBXFD-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=O)C3=CC=CC=C3N(C2=N1)C4=CC=CC(=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


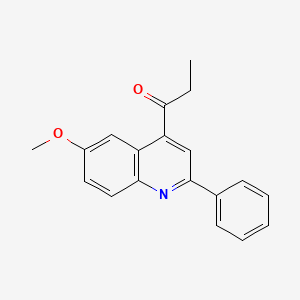
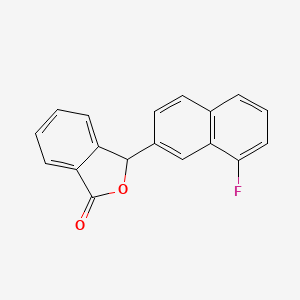



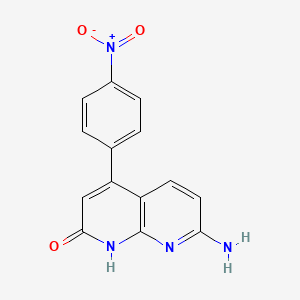
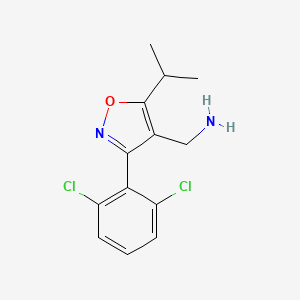
![4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841997.png)
![Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-](/img/structure/B11841998.png)

![Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842017.png)

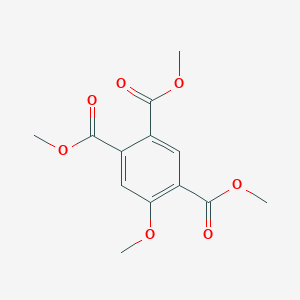
![3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11842032.png)
